Andropanolide

Descripción general

Descripción

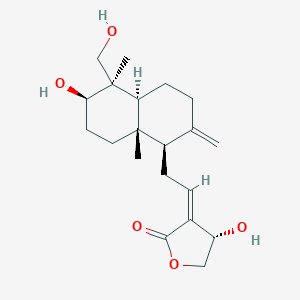

Andropanolide is a labdane type diterpenoid isolated from the leaves of Andrographis paniculata, a plant known for its medicinal properties. It was identified alongside several other diterpenoids, including isoandrographolide, which is a rearrangement product of andrographolide. The structural and stereochemical details of andropanolide were determined through X-ray crystallographic analysis, confirming its unique molecular framework .

Synthesis Analysis

While the specific synthesis of andropanolide is not detailed in the provided papers, the general field of asymmetric synthesis, particularly in the construction of atropisomers, has seen significant advances. Atropisomerism is relevant to molecules like andropanolide due to the presence of rotationally restricted bonds that can create stereoisomers. The synthesis of such compounds is complex and requires innovative strategies to achieve the desired stereochemistry, which is crucial for their biological activity .

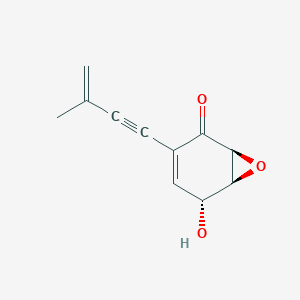

Molecular Structure Analysis

The molecular structure of andropanolide was elucidated using X-ray crystallography, which provided insights into its stereochemistry. The X-ray analysis is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the molecule's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The provided papers do not offer specific details on the chemical reactions involving andropanolide. However, the structural analysis of andropanolide and related compounds is critical for understanding their reactivity and potential transformations, such as rearrangement reactions that can yield different diterpenoids like isoandrographolide .

Physical and Chemical Properties Analysis

The physical and chemical properties of andropanolide are not explicitly discussed in the provided papers. However, the structural analysis through X-ray crystallography indirectly informs us about certain properties such as solubility, stability, and reactivity, which are influenced by the molecule's stereochemistry and functional groups .

Relevant Case Studies

Although no specific case studies are mentioned in the provided papers, the isolation and structural determination of andropanolide from Andrographis paniculata suggest its potential importance in medicinal chemistry. The plant itself has been the subject of numerous studies due to its pharmacological activities, and compounds like andropanolide contribute to its therapeutic profile . The study of withanolides, which are structurally related to labdane type diterpenoids, indicates the significance of such compounds in biological systems and their diverse pharmacological activities .

Aplicaciones Científicas De Investigación

Cancer Treatment

- Field : Oncology

- Application : Andrographolide has been shown to inhibit cancer cell proliferation and induce apoptosis . It has effects on cellular pathways including Wnt/β-catenin, mTOR, VEGF-mediated intracellular signaling, as well as TRAIL-mediated apoptosis .

- Methods : The methods of application include in vitro studies using cancer cell lines and in vivo studies using animal models .

- Results : The results have shown that Andrographolide can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cells .

Anti-Inflammatory and Immuno-Stimulatory

- Field : Immunology

- Application : Andrographolide has been found to have immuno-stimulatory and anti-inflammatory properties .

- Methods : These properties are studied using in vitro and in vivo models of inflammation and immune response .

- Results : The results have shown that Andrographolide can modulate immune response and reduce inflammation .

Anti-Diabetic

- Field : Endocrinology

- Application : Andrographolide has been found to have anti-diabetic properties .

- Methods : These properties are studied using in vitro and in vivo models of diabetes .

- Results : The results have shown that Andrographolide can help regulate blood sugar levels .

Cardiovascular Protection

- Field : Cardiology

- Application : Andrographolide has been found to have cardioprotective properties .

- Methods : These properties are studied using in vitro and in vivo models of cardiovascular diseases .

- Results : The results have shown that Andrographolide can help protect the heart and blood vessels .

Neuroprotection

- Field : Neurology

- Application : Andrographolide has been found to have neuroprotective properties .

- Methods : These properties are studied using in vitro and in vivo models of neurological diseases .

- Results : The results have shown that Andrographolide can help protect the nervous system .

Hepatoprotection

- Field : Hepatology

- Application : Andrographolide has been found to have hepatoprotective properties .

- Methods : These properties are studied using in vitro and in vivo models of liver diseases .

- Results : The results have shown that Andrographolide can help protect the liver .

Anti-Bacterial

- Field : Microbiology

- Application : Andrographolide has been found to have anti-bacterial properties .

- Methods : These properties are studied using in vitro models of bacterial infections .

- Results : The results have shown that Andrographolide can inhibit the growth of various bacteria .

Anti-Viral

- Field : Virology

- Application : Andrographolide has been found to have anti-viral properties .

- Methods : These properties are studied using in vitro and in vivo models of viral infections .

- Results : The results have shown that Andrographolide can inhibit the replication of various viruses .

Anti-Obesity

- Field : Endocrinology

- Application : Andrographolide has been found to have anti-obesity properties .

- Methods : These properties are studied using in vitro and in vivo models of obesity .

- Results : The results have shown that Andrographolide can help regulate body weight .

Anti-Malarial

- Field : Parasitology

- Application : Andrographolide has been found to have anti-malarial properties .

- Methods : These properties are studied using in vitro and in vivo models of malaria .

- Results : The results have shown that Andrographolide can inhibit the growth of malaria parasites .

Anti-Atherosclerosis

- Field : Cardiology

- Application : Andrographolide has been found to have anti-atherosclerosis properties .

- Methods : These properties are studied using in vitro and in vivo models of atherosclerosis .

- Results : The results have shown that Andrographolide can help prevent the formation of atherosclerotic plaques .

Anti-Fibrotic

Propiedades

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Andropanolide | |

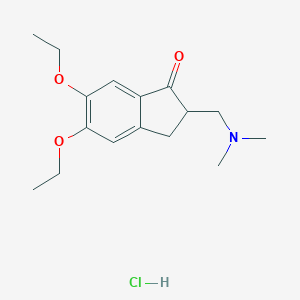

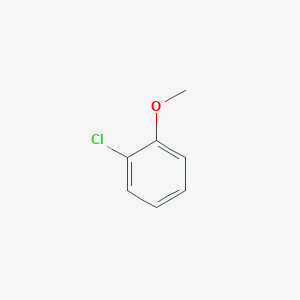

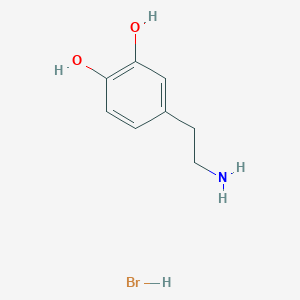

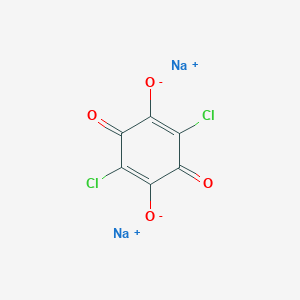

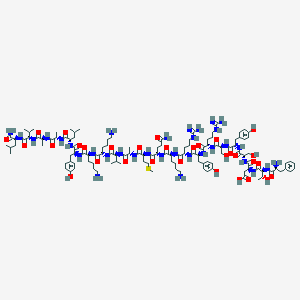

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

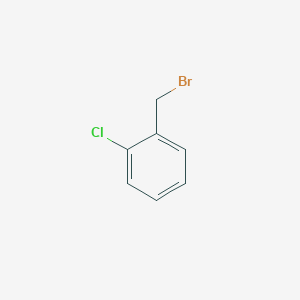

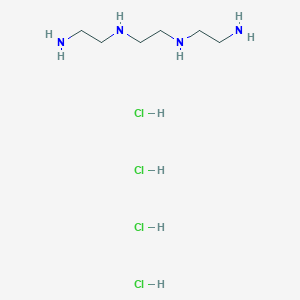

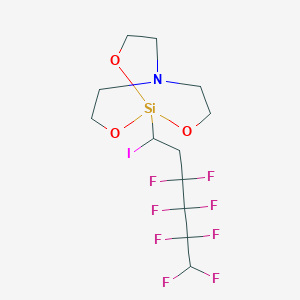

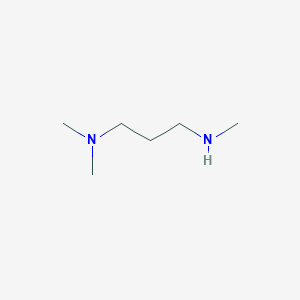

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)